7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
Description
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-4H-1,3-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2)12-6-7-3-4-8(11)5-9(7)13-10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWXQLQBLUPRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine typically involves the bromination of 2,2-dimethyl-4H-benzo[d][1,3]dioxine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized forms.
Reduction Products: Dihydro derivatives and other reduced forms.
Scientific Research Applications
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine involves its interaction with specific molecular targets. The bromine atom and the dioxine ring structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 273.08 g/mol
- Functional Groups : A bromine atom at the 7th position and two methyl groups at the 2nd position on the benzo[d][1,3]dioxin-4-one core structure.
Research indicates that 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine interacts with specific molecular targets involved in critical biological pathways:
- Topoisomerase I Inhibition : The compound has been identified as a topoisomerase I inhibitor, which suggests it may interfere with DNA supercoiling processes essential for cell division and replication. This mechanism contributes to its cytotoxic properties against cancer cells.
- Antimicrobial Activity : Preliminary investigations have shown potential antimicrobial properties, indicating that it may inhibit the growth of various bacterial strains .
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, making it a candidate for further development in cancer therapeutics .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the anticancer properties of 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine demonstrated that it effectively inhibited the proliferation of various cancer cell lines in vitro. The IC values indicated a promising therapeutic index compared to standard chemotherapeutic agents . The mechanism was linked to its ability to induce apoptosis through DNA damage pathways.
Table 2: IC Values Against Cancer Cell Lines
Applications in Medicinal Chemistry
The unique structural features of 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine make it a valuable intermediate in organic synthesis. Its applications include:
- Drug Development : Investigated for potential use as an anticancer agent and antimicrobial drug.
- Synthetic Organic Chemistry : Utilized as a building block for synthesizing more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via acetonide protection of 2-hydroxy-4-methylbenzoic acid followed by bromination using -bromosuccinimide (NBS). Key steps include optimizing stoichiometry (e.g., molar ratios of starting material to brominating agent) and solvent selection (e.g., dichloromethane vs. acetonitrile). For example, bromination with NBS in refluxing CCl achieves regioselectivity at the 7-position, with yields >85% under inert atmosphere . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. For instance, the methyl groups at C2 appear as a singlet (~δ 1.73 ppm), while the bromine at C7 induces deshielding of adjacent protons (δ 6.40 ppm, s, aromatic H) . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., [M+H] at m/z 335 for CHBrO) . Purity is confirmed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed to minimize byproducts in 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine synthesis?
- Methodological Answer : Competing bromination at undesired positions (e.g., C5 or C6) arises from electron-donating substituents or solvent polarity. Using trifluoroacetic acid (TFA) as a solvent suppresses side reactions by protonating reactive intermediates, directing bromination to the 7-position. For example, TFA-mediated bromination with NBS achieves >90% regioselectivity . Kinetic studies (e.g., time-resolved NMR) can monitor intermediate formation to optimize reaction quenching .
Q. What strategies enhance enantioselective functionalization of 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine for chiral intermediates?
- Methodological Answer : Asymmetric transfer hydrogenation using chiral catalysts (e.g., Ru(II)-TsDPEN) enables enantioselective reduction of ketone derivatives. For instance, converting the brominated dioxin to a ketone intermediate, followed by hydrogenation, yields chiral alcohols with >95% enantiomeric excess (ee) . X-ray crystallography of intermediates (e.g., oxazolidinone derivatives) confirms absolute configuration .
Q. How do steric and electronic effects of the 2,2-dimethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The dimethyl group at C2 creates steric hindrance, slowing oxidative addition in palladium-catalyzed couplings. Computational DFT studies suggest that electron-withdrawing substituents (e.g., Br at C7) enhance electrophilicity at C6, favoring coupling at this position. For example, Suzuki reactions with arylboronic acids require Pd(PPh) and elevated temperatures (80°C) to achieve 70–80% yields .
Q. What are the contradictions in reported biological activity data for 7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in cytotoxicity studies (e.g., IC values) may arise from impurities in intermediates. Rigorous purity assessment (e.g., <0.5% residual solvents via GC-MS) and standardized bioassay protocols (e.g., MTT assay with controlled cell passage numbers) are critical. For example, derivatives with azide modifications show variable activity against Mycobacterium spp. due to differences in membrane permeability .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate bromination pathways using in-situ IR or Raman spectroscopy to identify reactive intermediates.
- Biological Target Identification : Use proteomic profiling (e.g., affinity chromatography with tagged derivatives) to map protein targets .
- Green Chemistry : Explore solvent-free bromination or biocatalytic methods to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
